

DNQX Disodium Salt: A Technical Guide for Neurodegeneration Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNQX (disodium salt)*

Cat. No.: *B12415722*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNQX disodium salt is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission in the central nervous system. Its water-soluble nature makes it a valuable tool for *in vitro* and *in vivo* studies investigating the roles of these receptors in both normal physiological processes and pathological conditions, including neurodegenerative diseases. This technical guide provides an in-depth overview of DNQX disodium salt, including its chemical properties, mechanism of action, and pharmacological data. Detailed protocols for key experimental applications, such as whole-cell patch-clamp electrophysiology and competitive radioligand binding assays, are presented to facilitate its effective use in research and drug development.

Introduction

6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium salt is a quinoxaline derivative that acts as a selective competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes.^[1] By blocking these receptors, DNQX inhibits the influx of cations, primarily Na^+ and Ca^{2+} , into postsynaptic neurons, thereby reducing or completely inhibiting the fast component of excitatory

postsynaptic potentials (EPSPs) and currents (EPSCs).^[2] Its selectivity for AMPA and kainate receptors over NMDA receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these receptor subtypes to synaptic transmission, plasticity, and excitotoxicity. The disodium salt form of DNQX offers enhanced water solubility compared to its free acid counterpart, facilitating its use in a wider range of experimental paradigms.

Chemical and Physical Properties

DNQX disodium salt is a brown solid with the molecular formula $C_8H_2N_4Na_2O_6$ and a molecular weight of 296.1 g/mol. It is soluble in water.

Property	Value
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt
Molecular Formula	$C_8H_2N_4Na_2O_6$
Molecular Weight	296.1 g/mol
Appearance	Brown solid
Solubility	Water soluble

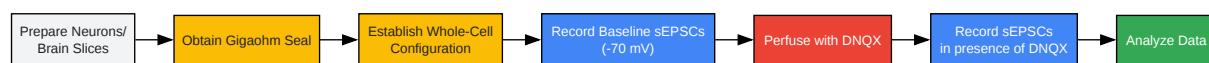
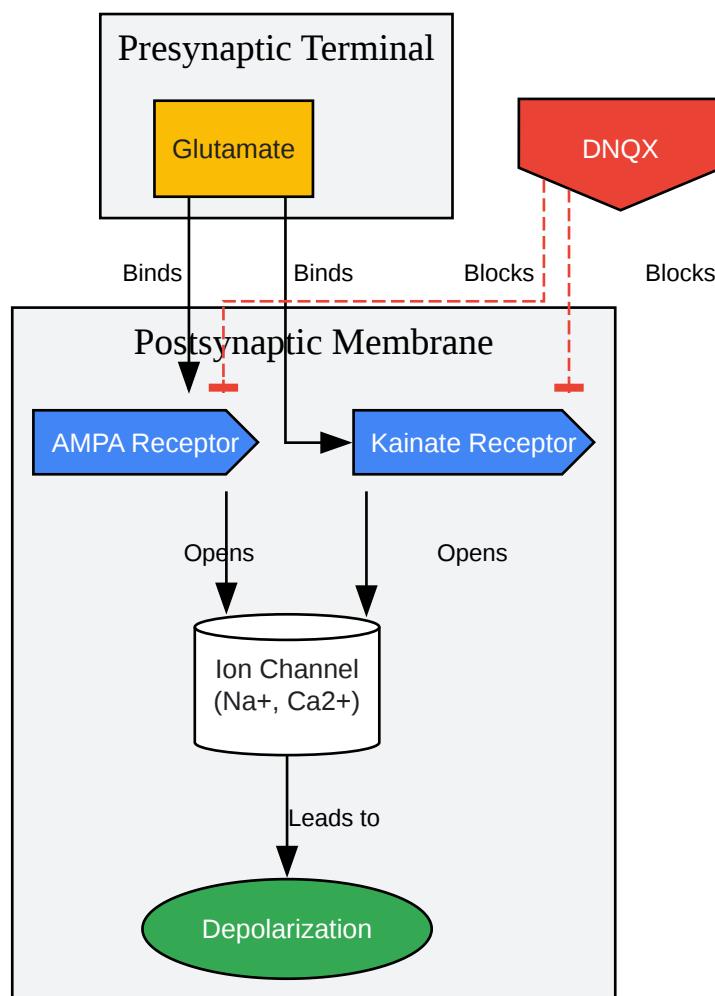
Pharmacological Data

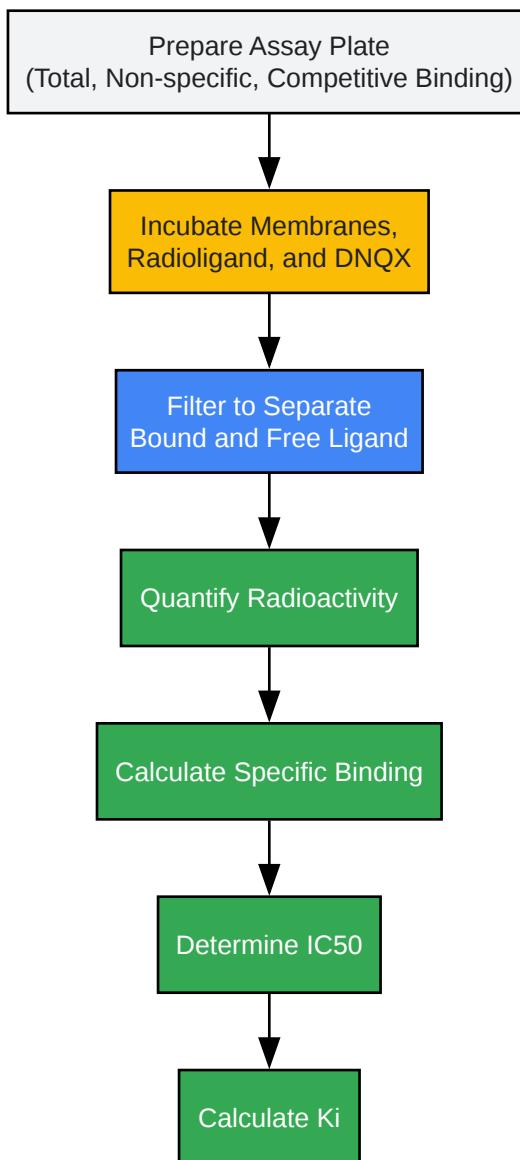
DNQX disodium salt exhibits competitive antagonism at both AMPA and kainate receptors. The following tables summarize its binding affinity (K_i) and inhibitory potency (IC_{50}) at these receptors.

Table 1: Binding Affinity (K_i) of DNQX

Receptor Subtype	K_i (µM)	Radioisotope Used
GluA2 (AMPA)	Micromolar affinity	$[^3H]AMPA$
GluK1 (Kainate)	Micromolar affinity	$[^3H]Kainate$
GluK2 (Kainate)	Micromolar affinity	$[^3H]Kainate$
GluK3 (Kainate)	Micromolar affinity	$[^3H]Kainate$

Note: Specific Ki values for DNQX are reported to be in the micromolar range, though precise values can vary depending on the experimental conditions and receptor subunit composition.[\[1\]](#)



Table 2: Inhibitory Potency (IC50) of DNQX


Receptor	IC50 (μ M)
AMPA	~0.5
Kainate	~2.0
NMDA (glycine site)	~40

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Mechanism of Action

DNQX disodium salt competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of AMPA and kainate receptors. This prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations and inhibiting neuronal depolarization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 4. [medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com/medchemexpress.com)
- To cite this document: BenchChem. [DNQX Disodium Salt: A Technical Guide for Neurodegeneration Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415722#what-is-dnqx-disodium-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com